

AT7519: A Multi-faceted Inhibitor of RNA Polymerase II-Mediated Transcription

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Compound of Interest		
Compound Name:	AT7519 Hydrochloride	
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An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

AT7519 is a potent small molecule inhibitor of multiple cyclin-dependent kinases (CDKs) that has demonstrated significant anti-neoplastic activity in a range of preclinical models.[1] Its primary mechanism of action involves the inhibition of transcriptional CDKs, leading to the suppression of RNA polymerase II (Pol II) activity and subsequent apoptosis in cancer cells.[2] [3] This technical guide provides a comprehensive overview of the core mechanism of AT7519, focusing on its inhibition of RNA Pol II. It includes a detailed summary of its biochemical and cellular activity, experimental protocols for key assays, and visualizations of the associated signaling pathways and experimental workflows.

Introduction

The regulation of transcription is a fundamental process in all eukaryotic cells, and its dysregulation is a hallmark of cancer. RNA polymerase II is the key enzyme responsible for transcribing all protein-coding genes. Its activity is tightly controlled by a family of cyclin-dependent kinases (CDKs), which phosphorylate the C-terminal domain (CTD) of the largest subunit of Pol II, RPB1. This phosphorylation is essential for the initiation and elongation of transcription.

AT7519 is a multi-CDK inhibitor with high potency against CDKs involved in both cell cycle progression and transcriptional regulation.[4][5] Its ability to inhibit transcriptional CDKs,



particularly CDK9, the catalytic subunit of the positive transcription elongation factor b (P-TEFb), underpins its primary mechanism of anti-cancer activity.[2][6] By preventing the phosphorylation of the Pol II CTD, AT7519 effectively stalls transcription, leading to the depletion of short-lived anti-apoptotic proteins and cell death.[2][7]

Mechanism of Action: Inhibition of RNA Polymerase

AT7519 exerts its inhibitory effect on transcription through the direct inhibition of CDKs that phosphorylate the CTD of RNA Pol II. The CTD consists of multiple repeats of the heptapeptide consensus sequence YSPTSPS, and the phosphorylation of serine residues at positions 2 and 5 (Ser2 and Ser5) is critical for transcriptional regulation.

- Inhibition of CDK9: CDK9, as part of the P-TEFb complex, is a primary kinase responsible
 for phosphorylating Ser2 of the Pol II CTD. This phosphorylation event is crucial for the
 transition from transcription initiation to productive elongation. AT7519 potently inhibits
 CDK9, thereby preventing Ser2 phosphorylation and causing a global blockade of
 transcriptional elongation.[2][6]
- Inhibition of other CDKs: AT7519 also inhibits other CDKs, such as CDK7 (a component of TFIIH) which is involved in Ser5 phosphorylation during transcription initiation, albeit with lower potency.[7][8] The compound also shows potent activity against cell cycle-related CDKs including CDK1, CDK2, CDK4, and CDK5.[4][5][9]

The inhibition of Pol II phosphorylation by AT7519 leads to a rapid decrease in the levels of messenger RNA (mRNA) for proteins with short half-lives.[2] This is particularly detrimental to cancer cells, which are often reliant on the high expression of anti-apoptotic proteins like Mcl-1 and the proto-oncogene c-Myc to maintain their survival and proliferative state.[7][10][11] The depletion of these critical survival factors is a key downstream event that triggers apoptosis in AT7519-treated cells.[2][12]

Quantitative Data

The following tables summarize the in vitro kinase inhibitory activity of AT7519 and its antiproliferative effects on various cancer cell lines.



Table 1: In Vitro Kinase Inhibitory Activity of AT7519

Kinase Target	IC50 (nM)
CDK1/cyclin B	210
CDK2/cyclin A	47
CDK2/cyclin E	510
CDK4/cyclin D1	100
CDK5/p35	18
CDK6/cyclin D3	660
CDK9/cyclin T1	<10
GSK3β	89

Data compiled from multiple sources.[4][5][9]

Table 2: Anti-proliferative Activity of AT7519 in Human Cancer Cell Lines



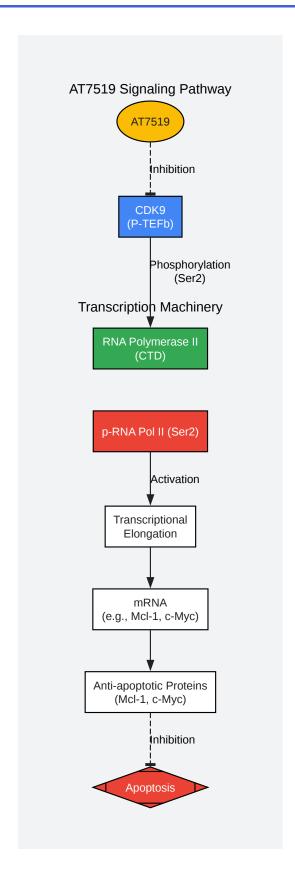
Cell Line	Cancer Type	IC50 (nM)
HCT116	Colon Carcinoma	54
HT29	Colon Carcinoma	170
A2780	Ovarian Carcinoma	350
SK-OV-3	Ovarian Carcinoma	400
A549	Lung Carcinoma	380
MCF-7	Breast Carcinoma	40
BT-20	Breast Carcinoma	320
MDA-MB-468	Breast Carcinoma	340
SK-BR3	Breast Carcinoma	140
HL60	Leukemia	90
MM.1S	Multiple Myeloma	500
U266	Multiple Myeloma	500
OPM1	Multiple Myeloma	>2000
RPMI 8226	Multiple Myeloma	>2000

Data compiled from multiple sources.[7][13]

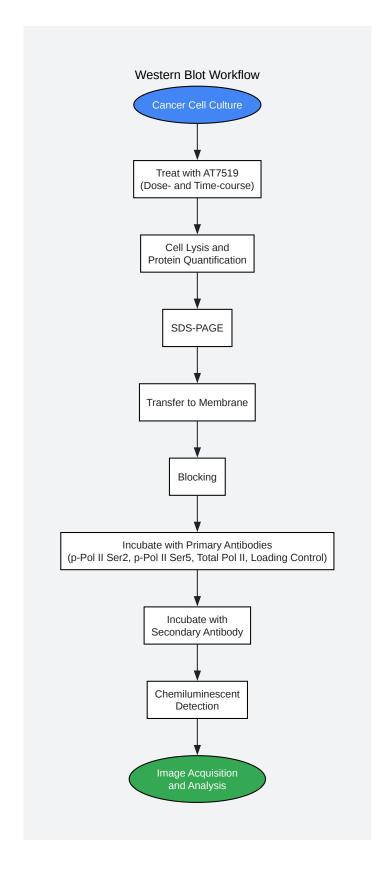
Signaling Pathways and Experimental Workflows Signaling Pathway of AT7519-mediated Inhibition of RNA Polymerase II

The following diagram illustrates the core signaling pathway affected by AT7519, leading to the inhibition of transcription and induction of apoptosis.









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